molecular formula C11H9F2N3O2 B2474084 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 438227-80-6

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

货号: B2474084
CAS 编号: 438227-80-6
分子量: 253.209
InChI 键: AZZCLQRJWLKGDA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H9F2N3O2 and a molecular weight of 253.21 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group and a difluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core.

化学反应分析

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

作用机制

The mechanism of action of 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or induction of cell death in cancer cells .

相似化合物的比较

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H9F2N3O2
  • Molecular Weight : 253.06573 g/mol
  • SMILES Notation : C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)O

The compound features a unique pyrazolo-pyrimidine scaffold, which is known for its role in inhibiting cyclin-dependent kinases (CDKs), a crucial target in cancer therapy.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often act as inhibitors of CDK enzymes. These enzymes are pivotal in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The structural similarity of these compounds to adenosine triphosphate (ATP) allows them to effectively compete for binding sites on CDKs.

Antitumor Activity

A study highlighted the synthesis and biological evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including those similar to this compound. These compounds demonstrated significant cytotoxicity against several cancer cell lines:

CompoundCell LineIC50 (nM)
14MCF-745
14HCT-1166
14HepG-248
SorafenibMCF-7144
SorafenibHCT-116176

The IC50 values indicate that the synthesized compounds exhibit superior activity compared to the reference drug sorafenib, particularly against MCF-7 and HCT-116 cell lines .

Inhibition of CDK2

The compound's ability to inhibit CDK2 was tested alongside other derivatives. The most potent inhibitors showed IC50 values significantly lower than that of sorafenib, suggesting a strong potential for therapeutic use in oncology. For example:

CompoundCDK2 IC50 (µM)
Compound 140.057 ± 0.003
Sorafenib0.184 ± 0.01

These findings confirm the effectiveness of these compounds as dual-action agents capable of inducing apoptosis while inhibiting cell proliferation .

Case Studies

A notable case study involved the evaluation of various pyrazolo[3,4-d]pyrimidine derivatives in vivo. These studies demonstrated not only the efficacy against tumor growth but also an acceptable safety profile in animal models. The compounds were administered at varying doses, and their effects on tumor size were monitored over time.

Study Design Highlights:

  • Animal Model : Xenograft models using human cancer cell lines.
  • Treatment Regimen : Compounds administered bi-weekly.
  • Endpoints : Tumor size reduction, survival rates, and histopathological analysis.

Results indicated promising tumor regression rates with minimal side effects compared to traditional chemotherapeutics.

属性

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O2/c12-9(13)8-3-7(5-1-2-5)15-10-6(11(17)18)4-14-16(8)10/h3-5,9H,1-2H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZCLQRJWLKGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438227-80-6
Record name 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。